

A Comprehensive Technical Guide to Boc-Tyr(tBu)-OH for Peptide Synthesis

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Compound of Interest

Compound Name: Boc-Tyr(tBu)-OH

Cat. No.: B558189

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- α -tert-butyloxycarbonyl-O-tert-butyl-L-tyrosine, commonly known as **Boc-Tyr(tBu)-OH**. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly within Boc chemistry. This document covers its chemical properties, supplier information, and detailed experimental protocols for its application in the synthesis of peptides, a cornerstone in drug discovery and development.

Core Concepts: The Role of Boc-Tyr(tBu)-OH in Peptide Synthesis

Boc-Tyr(tBu)-OH is a derivative of the amino acid L-tyrosine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group of the side chain is protected by a tert-butyl (tBu) group. This dual protection is essential for its use in Boc-based solid-phase peptide synthesis. The Boc group prevents unwanted reactions at the N-terminus during peptide chain elongation, while the tBu group protects the reactive hydroxyl side chain.^{[1][2]}

The O-tert-butyl ether is stable under the mildly acidic conditions used for the repetitive removal of the N α -Boc group (e.g., with trifluoroacetic acid, TFA) but is readily cleaved during the final, strong acid-mediated step (e.g., with hydrogen fluoride, HF) that simultaneously cleaves the peptide from the resin support.^[1] This aligns seamlessly with the standard Boc-SPPS workflow, which favors a single-step final deprotection.^[1]

Compound Identification and Properties

The definitive identifier for **Boc-Tyr(tBu)-OH** is its CAS number. It is crucial to distinguish between the L- and D-enantiomers, as they have distinct CAS numbers and applications.

Property	Value	Reference
Chemical Name	N- α -t-Boc-O-t-butyl-L-tyrosine	
Synonyms	Boc-O-tert-butyl-L-tyrosine	[3]
CAS Number	47375-34-8 (for L-enantiomer)	[3][4][5][6][7]
Molecular Formula	C ₁₈ H ₂₇ NO ₅	[4][5]
Molecular Weight	337.41 g/mol	[6]
Appearance	White to off-white solid/powder	[1]
Solubility	Soluble in organic solvents like DMF and DCM	[4]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1]

Supplier Information

A variety of chemical suppliers offer **Boc-Tyr(tBu)-OH**, often with different purity grades suitable for research and manufacturing purposes.

Supplier	Product Name/Number	Purity/Assay
Sigma-Aldrich (Novabiochem)	853023	≥98% (TLC)
MedChemExpress	HY-W010531	Not specified
Bachem AG	4007047	Not specified
Aapptec	ABY135	Not specified
Anaspec	AS-20818	≥95% (HPLC)

Experimental Protocols

The primary application of **Boc-Tyr(tBu)-OH** is in Boc solid-phase peptide synthesis. Below is a generalized experimental protocol for a single coupling cycle.

General Boc-SPPS Cycle for Incorporation of Boc-Tyr(tBu)-OH

This protocol outlines the key steps for adding a **Boc-Tyr(tBu)-OH** residue to a growing peptide chain attached to a solid support resin.

1. Resin Preparation:

- The peptide-resin is swelled in a suitable solvent, typically dichloromethane (DCM).

2. N α -Boc Deprotection:

- The N-terminal Boc protecting group of the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).[\[1\]](#)[\[6\]](#)
- The resin is then washed thoroughly with DCM to remove residual TFA and the cleaved Boc group byproducts.

3. Neutralization:

- The resulting TFA salt of the N-terminal amine is neutralized to the free amine. This is commonly achieved by treating the resin with a solution of a hindered base, such as

diisopropylethylamine (DIEA), in DCM or dimethylformamide (DMF).[6]

- The resin is washed with DCM and/or DMF to remove excess base and the resulting salt.

4. Coupling of **Boc-Tyr(tBu)-OH**:

- **Boc-Tyr(tBu)-OH** is activated in a separate vessel. Common activating agents include dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.
- The activated **Boc-Tyr(tBu)-OH** solution is added to the neutralized peptide-resin.
- The coupling reaction is allowed to proceed with agitation for a sufficient time (typically 1-2 hours) to ensure complete acylation.

5. Washing:

- Following the coupling reaction, the resin is extensively washed with DMF and DCM to remove excess reagents and byproducts.[1]

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups, including the tBu group on the tyrosine residue, are removed in a single step.

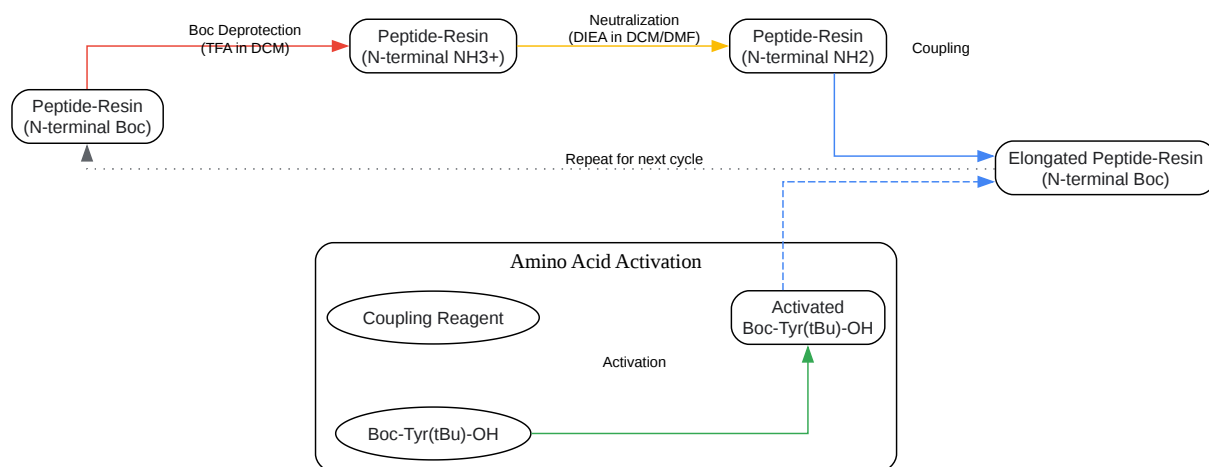
- **Reagents:** A strong acid "cleavage cocktail" is used. The most common is anhydrous hydrogen fluoride (HF).[1] Alternatives include trifluoromethanesulfonic acid (TFMSA).
- **Scavengers:** The cleavage cocktail typically contains scavengers, such as anisole or thioanisole, to trap the reactive tert-butyl cations generated during the deprotection of tBu groups, thus preventing side reactions with sensitive residues like tryptophan and methionine.[1]
- **Procedure:**

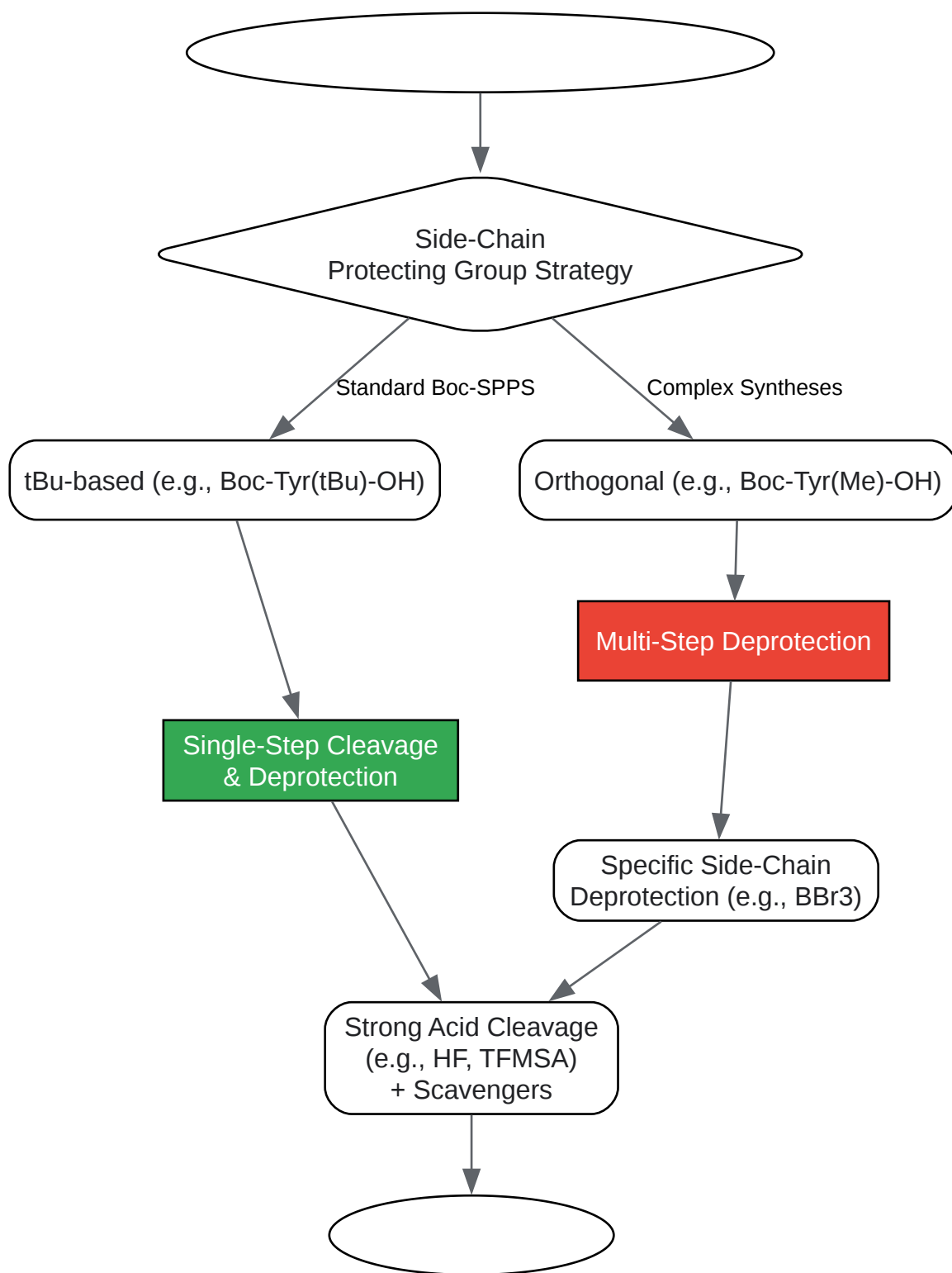
- The dried peptide-resin is placed in a specialized cleavage apparatus.
- The pre-chilled cleavage cocktail is added to the resin.
- The reaction is stirred, typically at 0°C, for 1-2 hours.^[1]
- The strong acid is removed under vacuum.
- The crude peptide is precipitated with cold diethyl ether.
- The precipitated peptide is collected, washed with cold ether, and then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).^[1]

Diagrams

Boc-SPPS Workflow

The following diagram illustrates the iterative cycle of Boc solid-phase peptide synthesis.





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